Binding Affinity: Macrocyclic vs. Acyclic Precursor
IL-17A antagonist 3 demonstrates a >3.3-fold improvement in direct binding affinity for IL-17A compared to the acyclic precursor IL-17A antagonist 1, as measured by surface plasmon resonance (SPR). While IL-17A antagonist 1 binds with a KD of 0.66 µM, macrocyclization to IL-17A antagonist 3 reduces the KD to below 200 nM [1].
| Evidence Dimension | Direct binding affinity to IL-17A (SPR KD) |
|---|---|
| Target Compound Data | < 200 nM |
| Comparator Or Baseline | IL-17A antagonist 1: KD = 0.66 µM (660 nM) |
| Quantified Difference | > 3.3-fold improvement in binding affinity (KD reduction from 660 nM to < 200 nM) |
| Conditions | Surface plasmon resonance (SPR) using recombinant human IL-17A dimer |
Why This Matters
Improved binding affinity is a prerequisite for achieving functional blockade of IL-17A signaling at physiologically relevant concentrations, which the acyclic precursor fails to do.
- [1] Liu S, Dakin LA, Xing L, Withka JM, Sahasrabudhe PV, Li W, et al. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists. Sci Rep. 2016 Aug 16;6:30859. View Source
